1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene
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Overview
Description
1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene is an organic compound with the molecular formula C14H8BrCl It is characterized by the presence of a bromophenyl group and a chlorobenzene moiety connected via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide (4-bromophenyl), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a polar aprotic solvent like DMF or toluene
Temperature: The reaction is usually carried out at elevated temperatures (80-100°C) to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents (e.g., methanol or DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced compounds.
Scientific Research Applications
1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl linkage and halogen atoms play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
4-Bromophenylacetylene (C8H5Br): Similar structure but lacks the chlorobenzene moiety.
1-Bromo-4-ethynylbenzene (C8H5Br): Similar structure but lacks the chlorine atom.
2-Chlorophenylacetylene (C8H5Cl): Similar structure but lacks the bromophenyl group.
Uniqueness: 1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups allows for versatile applications in synthesis and materials science .
Properties
CAS No. |
832744-26-0 |
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Molecular Formula |
C14H8BrCl |
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-bromo-4-[2-(2-chlorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrCl/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
InChI Key |
ZMYQBAIQYBIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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